molecular formula C13H19NO4 B12609539 1-(3,3-Diethoxypropyl)-4-nitrobenzene CAS No. 918540-76-8

1-(3,3-Diethoxypropyl)-4-nitrobenzene

Katalognummer: B12609539
CAS-Nummer: 918540-76-8
Molekulargewicht: 253.29 g/mol
InChI-Schlüssel: KDLKZJITKPGMNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,3-Diethoxypropyl)-4-nitrobenzene is an organic compound characterized by the presence of a nitro group attached to a benzene ring and a 3,3-diethoxypropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Diethoxypropyl)-4-nitrobenzene typically involves the reaction of 4-nitrobenzyl chloride with 3,3-diethoxypropylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,3-Diethoxypropyl)-4-nitrobenzene undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy groups can be substituted with other nucleophiles under acidic or basic conditions.

    Hydrolysis: The diethoxypropyl group can be hydrolyzed to form the corresponding aldehyde or ketone.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Sodium hydroxide or potassium carbonate as bases.

    Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid.

Major Products Formed

    Reduction: 1-(3,3-Diethoxypropyl)-4-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 1-(3,3-Dihydroxypropyl)-4-nitrobenzene.

Wissenschaftliche Forschungsanwendungen

1-(3,3-Diethoxypropyl)-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(3,3-Diethoxypropyl)-4-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The diethoxypropyl group may also play a role in modulating the compound’s solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(3,3-Diethoxypropyl)-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.

    1-(3,3-Dihydroxypropyl)-4-nitrobenzene: Similar structure but with hydroxy groups instead of ethoxy groups.

Uniqueness

1-(3,3-Diethoxypropyl)-4-nitrobenzene is unique due to the presence of both a nitro group and a diethoxypropyl group, which confer specific chemical reactivity and potential applications in various fields. The combination of these functional groups allows for versatile chemical modifications and the development of novel compounds with desired properties.

Eigenschaften

CAS-Nummer

918540-76-8

Molekularformel

C13H19NO4

Molekulargewicht

253.29 g/mol

IUPAC-Name

1-(3,3-diethoxypropyl)-4-nitrobenzene

InChI

InChI=1S/C13H19NO4/c1-3-17-13(18-4-2)10-7-11-5-8-12(9-6-11)14(15)16/h5-6,8-9,13H,3-4,7,10H2,1-2H3

InChI-Schlüssel

KDLKZJITKPGMNB-UHFFFAOYSA-N

Kanonische SMILES

CCOC(CCC1=CC=C(C=C1)[N+](=O)[O-])OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.